Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which contribute to its diverse reactivity and functionality.
Mechanism of Action
Target of Action
The compound’s unique structure, which includes a trifluoromethylpyridine (TFMP) moiety, suggests that it may interact with a variety of biological targets . TFMP derivatives have been used in both the agrochemical and pharmaceutical industries, indicating a broad range of potential targets .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that CS-0238166 may interact with its targets in a similar manner, altering their function and leading to downstream effects.
Biochemical Pathways
Given the broad use of tfmp derivatives in various industries, it is likely that this compound affects multiple pathways
Result of Action
The compound’s unique structure and the known activities of other tfmp derivatives suggest that it may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-chloro-3-fluorobenzaldehyde and methylamine.
Reduction: The intermediate is then subjected to a reduction reaction to form the desired amine.
Esterification: The amine is esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride
- Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride
Uniqueness
Methyl (2r)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms, which contribute to its distinct reactivity and functionality compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCDNGOCFBUTRW-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)Cl)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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